molecular formula C18H21NO B5152656 N-(1-benzylpropyl)-2-phenylacetamide

N-(1-benzylpropyl)-2-phenylacetamide

Cat. No. B5152656
M. Wt: 267.4 g/mol
InChI Key: UUMKBUQTHXTGIW-UHFFFAOYSA-N
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Description

N-(1-benzylpropyl)-2-phenylacetamide, also known as N-PPA, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. N-PPA is a derivative of phenylacetamide and has been shown to exhibit analgesic and anti-inflammatory properties.

Scientific Research Applications

N-(1-benzylpropyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-(1-benzylpropyl)-2-phenylacetamide has also been investigated for its anticonvulsant and antidepressant effects.

Mechanism of Action

The mechanism of action of N-(1-benzylpropyl)-2-phenylacetamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. N-(1-benzylpropyl)-2-phenylacetamide may also modulate the activity of ion channels, such as voltage-gated sodium channels, which play a role in pain perception.
Biochemical and Physiological Effects:
N-(1-benzylpropyl)-2-phenylacetamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been reported to have anticonvulsant and antidepressant effects. However, the exact biochemical and physiological effects of N-(1-benzylpropyl)-2-phenylacetamide are still under investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-benzylpropyl)-2-phenylacetamide is its relatively simple synthesis method, which allows for easy production of the compound in the laboratory. N-(1-benzylpropyl)-2-phenylacetamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of N-(1-benzylpropyl)-2-phenylacetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(1-benzylpropyl)-2-phenylacetamide. One area of interest is the development of more efficient synthesis methods for N-(1-benzylpropyl)-2-phenylacetamide, which can improve the yield and purity of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(1-benzylpropyl)-2-phenylacetamide in humans, which can provide valuable information for its potential therapeutic applications. Additionally, the identification of new targets and mechanisms of action for N-(1-benzylpropyl)-2-phenylacetamide can expand its potential applications in the treatment of various disorders.

Synthesis Methods

The synthesis of N-(1-benzylpropyl)-2-phenylacetamide involves the reaction of 1-phenyl-2-bromopropane with phenylacetamide in the presence of a palladium catalyst. This reaction results in the formation of N-(1-benzylpropyl)-2-phenylacetamide, which is a white crystalline powder. The yield of N-(1-benzylpropyl)-2-phenylacetamide can be improved by optimizing the reaction conditions, such as the temperature, pressure, and catalyst concentration.

properties

IUPAC Name

2-phenyl-N-(1-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-17(13-15-9-5-3-6-10-15)19-18(20)14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMKBUQTHXTGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(1-phenylbutan-2-yl)acetamide

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